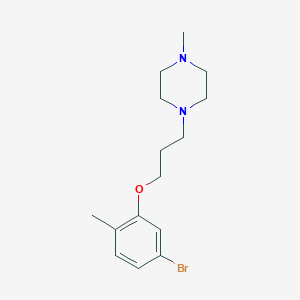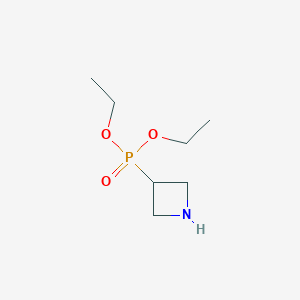
二乙基(氮杂环丁烷-3-基)膦酸酯
描述
Diethyl (azetidin-3-yl)phosphonate is an organophosphorus compound that features a four-membered azetidine ring attached to a phosphonate group
科学研究应用
Diethyl (azetidin-3-yl)phosphonate has a wide range of applications in scientific research:
作用机制
Target of Action
Diethyl (azetidin-3-yl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
The mode of action of Diethyl (azetidin-3-yl)phosphonate involves its interaction with its targets, leading to changes in the target’s function. The compound’s mode of action is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles
Biochemical Pathways
Diethyl (azetidin-3-yl)phosphonate, as a phosphonate, is involved in various biochemical pathways. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . .
Pharmacokinetics
It is known that phosphonates, in general, serve as non-hydrolyzable phosphate mimics in various biomedical applications . This suggests that Diethyl (azetidin-3-yl)phosphonate may have similar properties.
Result of Action
Phosphonates, in general, are known to inhibit enzymes utilizing phosphates as substrates . This suggests that Diethyl (azetidin-3-yl)phosphonate may have similar effects.
Action Environment
It is known that the reactivity of phosphonates decreases with increasing steric congestion and increases due to the effect of electron-withdrawing substituents . This suggests that the action of Diethyl (azetidin-3-yl)phosphonate may be influenced by similar factors.
生化分析
Biochemical Properties
Diethyl (azetidin-3-yl)phosphonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatases and kinases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity. Additionally, diethyl (azetidin-3-yl)phosphonate can form complexes with metal ions, which can further influence its biochemical properties .
Cellular Effects
Diethyl (azetidin-3-yl)phosphonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt pathways. These pathways are essential for cell proliferation, differentiation, and survival. Furthermore, diethyl (azetidin-3-yl)phosphonate can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of diethyl (azetidin-3-yl)phosphonate involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain phosphatases by binding to their active sites, thereby preventing substrate access. Additionally, diethyl (azetidin-3-yl)phosphonate can activate kinases by promoting their phosphorylation. These interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl (azetidin-3-yl)phosphonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that diethyl (azetidin-3-yl)phosphonate is relatively stable under physiological conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that diethyl (azetidin-3-yl)phosphonate can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of diethyl (azetidin-3-yl)phosphonate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, diethyl (azetidin-3-yl)phosphonate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Diethyl (azetidin-3-yl)phosphonate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and esterases, which are responsible for its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, diethyl (azetidin-3-yl)phosphonate can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of diethyl (azetidin-3-yl)phosphonate within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins. These interactions influence the localization and accumulation of diethyl (azetidin-3-yl)phosphonate, thereby affecting its biological activity .
Subcellular Localization
Diethyl (azetidin-3-yl)phosphonate exhibits specific subcellular localization, which can impact its activity and function. It is often directed to particular cellular compartments or organelles by targeting signals or post-translational modifications. For instance, diethyl (azetidin-3-yl)phosphonate can be localized to the mitochondria, where it may influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and chromatin structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (azetidin-3-yl)phosphonate typically involves the reaction of azetidine with diethyl phosphite under controlled conditions. One common method includes the use of a palladium catalyst to facilitate the cross-coupling of azetidine with diethyl phosphite . Another approach involves the chemoselective activation of diethyl phosphonates using triflic anhydride, followed by the addition of azetidine .
Industrial Production Methods
Industrial production of diethyl (azetidin-3-yl)phosphonate may utilize large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diethyl (azetidin-3-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted azetidine derivatives .
相似化合物的比较
Similar Compounds
Diethyl phosphonate: A simpler analog without the azetidine ring.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Uniqueness
Diethyl (azetidin-3-yl)phosphonate is unique due to the presence of both the azetidine ring and the phosphonate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
3-diethoxyphosphorylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO3P/c1-3-10-12(9,11-4-2)7-5-8-6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQTGQFIBYREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1CNC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




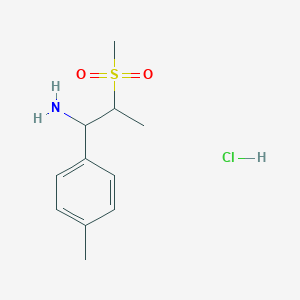

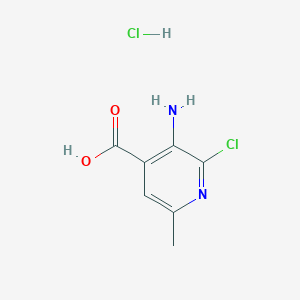

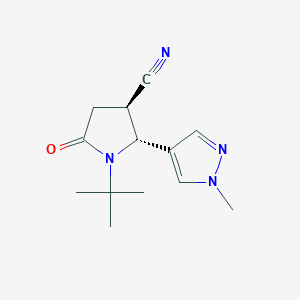
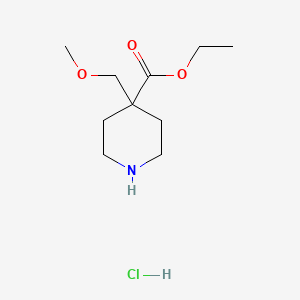
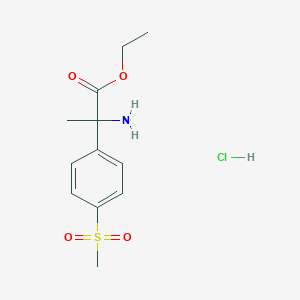
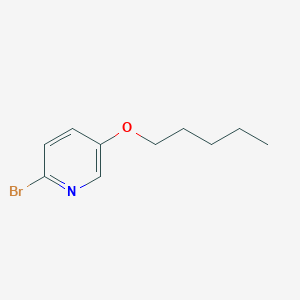
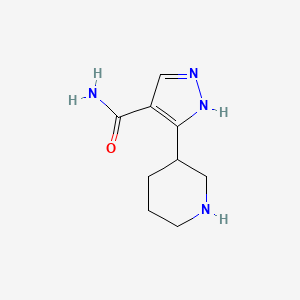
![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)
